9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-
Brand Name: Vulcanchem
CAS No.: 125173-74-2
VCID: VC20856757
InChI: InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32)
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl
Molecular Formula: C28H31Cl2N3O
Molecular Weight: 496.5 g/mol

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-

CAS No.: 125173-74-2

Cat. No.: VC20856757

Molecular Formula: C28H31Cl2N3O

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- - 125173-74-2

Specification

CAS No. 125173-74-2
Molecular Formula C28H31Cl2N3O
Molecular Weight 496.5 g/mol
IUPAC Name N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine
Standard InChI InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32)
Standard InChI Key NIZDVIQCEKPWHW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator